molecular formula C15H10FN3O6S B2606794 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 455293-28-4

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No. B2606794
CAS RN: 455293-28-4
M. Wt: 379.32
InChI Key: LGYXBZIKJPKUHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized from commercially available starting materials by two different approaches . For instance, one method involves heating a mixture of the ester compound with hydrochloric acid under reflux in an oil bath for 3 hours at 120°C .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS .


Chemical Reactions Analysis

The compound has been evaluated for its anti-inflammatory, antioxidant, and anticancer activities against hepatic cancer cells . In addition, it has been tested for its anti-fungal and antibacterial activities against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Pharmaceutical Research: Antimycobacterial Agents

The structural motif of benzo[d]isothiazole is significant in the design of antimycobacterial agents . Derivatives of this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The presence of the 4-fluoro-3-nitrophenyl moiety has shown promising results in inhibiting the growth of the bacteria, making it a potential candidate for further drug development.

Organic Synthesis: Aza Paternò–Büchi Reaction

In organic chemistry, the compound can be used in the aza Paternò–Büchi reaction . This reaction involves the synthesis of benzo[f][1,2]thiazepine 1,1-dioxides, which are valuable in creating complex organic molecules. The reaction is facilitated by visible light and can lead to the development of new synthetic methodologies.

Material Science: Electrochemical Synthesis

The compound’s derivatives can be synthesized under electrochemical conditions . This process is important for the development of new materials with specific electronic properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The compound has been evaluated as a selective inhibitor of the human COX-1 enzyme using molecular docking . The molecular study showed that it revealed high binding affinities, hence enhancing the inhibition activity with the active site of the COX-1 enzyme .

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O6S/c16-11-6-5-9(7-12(11)19(22)23)17-14(20)8-18-15(21)10-3-1-2-4-13(10)26(18,24)25/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXBZIKJPKUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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